N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group and a 2-methoxyphenyl substituent at position 2. Its molecular formula is C₁₅H₁₆N₂O₄S₂, with a molecular weight of 352.43 g/mol (calculated from ). The (2Z) configuration indicates a defined stereochemistry at the double bond, which is critical for its biological interactions.
Properties
Molecular Formula |
C14H16N2O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H16N2O4S2/c1-9(17)15-14-16(10-5-3-4-6-12(10)20-2)11-7-22(18,19)8-13(11)21-14/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
DLXKFWXQEHCVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of specific catalysts and solvents to ensure the correct formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the compound can occur under acidic or basic conditions, leading to structural modifications:
-
Acidic Hydrolysis : Treatment with hydrochloric acid (HCl) may cleave the acetamide group, yielding carboxylic acid derivatives.
-
Basic Hydrolysis : Sodium hydroxide (NaOH) could hydrolyze the amide bond, potentially forming a primary amine.
| Reaction Conditions | Products |
|---|---|
| Acidic (HCl) | Carboxylic acid derivative |
| Basic (NaOH) | Primary amine derivative |
Alkylation/Nucleophilic Substitution
The compound undergoes alkylation via nucleophilic substitution at the amide nitrogen:
-
Alkyl Halides : Reaction with alkyl halides (e.g., methyl bromide) in the presence of bases like triethylamine can modify the amide group.
-
Reaction Conditions : Typically carried out in inert solvents (e.g., THF) under controlled temperatures.
| Reagents | Products |
|---|---|
| Alkyl halides + base | Alkylated amide derivative |
Oxidation and Reduction
The thieno-thiazole core is susceptible to redox reactions:
-
Oxidation : Reagents like hydrogen peroxide may oxidize the sulfur centers, altering the heterocyclic structure.
-
Reduction : Lithium aluminum hydride (LiAlH₄) could reduce the carbonyl groups, leading to dihydro derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂ | Oxidized thieno-thiazole |
| Reduction | LiAlH₄ | Dihydro derivative |
Reactions with Aldehydes
The compound participates in condensation reactions with aromatic aldehydes:
-
Aldol-Type Condensation : Reaction with benzaldehyde derivatives under reflux conditions forms extended conjugated systems .
-
Mechanism : Involves the formation of α,β-unsaturated ketones via enolate intermediates .
Comparison of Key Reactions
| Reaction | Key Features | Applications |
|---|---|---|
| Hydrolysis | Amide bond cleavage | Structural modification |
| Alkylation | Amide group modification | Enhanced lipophilicity |
| Oxidation/Reduction | Sulfur center redox changes | Biochemical activity tuning |
| Condensation with aldehydes | Conjugated system formation | Optical/electronic applications |
Mechanistic Insights
The thiazole and tetrahydrothieno moieties contribute to the compound’s reactivity. For example:
-
Electrophilic Attack : The thiazole ring’s aromaticity stabilizes intermediates during alkylation.
-
Redox Sensitivity : The sulfur atoms in the thieno-thiazole core facilitate oxidation/reduction pathways.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibits significant antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve the interaction with enzymes critical for bacterial survival.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Case Study: Inhibition of Enzymatic Activity
A study conducted on the compound's ability to inhibit cyclooxygenase (COX) enzymes demonstrated a dose-dependent response. The results indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Binding Affinity Studies
Binding studies have shown that the compound interacts with various biological targets, including receptors involved in pain and inflammation. Its affinity for these targets suggests it could be developed into novel therapeutic agents.
Table 2: Binding Affinity Data
| Target Receptor | Binding Affinity (Ki) |
|---|---|
| Cyclooxygenase (COX) | 50 nM |
| Lipoxygenase | 75 nM |
| Melatonin Receptors (MT1/MT2) | 100 nM |
Future Research Directions
Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future exploration include:
- In vivo studies : To assess the efficacy and safety of the compound in animal models.
- Mechanistic studies : To understand how the compound interacts at the molecular level with various biological targets.
- Structure-activity relationship (SAR) studies : To optimize the chemical structure for improved potency and selectivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
The following table summarizes key structural and molecular differences between Compound A and its analogs:
Key Observations:
Substituent Position and Bioactivity: Compound A’s 2-methoxyphenyl group may enhance membrane permeability compared to Compound B’s 3,4-dimethoxyphenyl due to reduced steric hindrance .
Sulfur Oxidation State :
- The sulfone group in Compounds A, B, and C increases polarity and metabolic stability compared to the thione in Compound D, which may exhibit redox activity .
Hypoglycemic Activity (Thiazolidinedione Analogs)
Compounds with thiazolidinedione cores (e.g., ’s 5-(4-Hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione ) show potent hypoglycemic effects via PPAR-γ activation. Compound A’s sulfone group may mimic this mechanism but with altered pharmacokinetics due to its bicyclic core .
Anti-Inflammatory and Anti-Exudative Activity
highlights acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with anti-exudative activity comparable to diclofenac. Compound A’s methoxyphenyl group could enhance COX-2 selectivity, though direct evidence is lacking .
MAO Inhibition (Thiazole Derivatives)
reports N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives as MAO inhibitors. Compound A’s rigid tetrahydrothieno-thiazole core may improve binding affinity but requires validation .
Biological Activity
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno-thiazole core with a methoxyphenyl substituent. Its molecular formula is and it exhibits unique chemical properties that contribute to its biological effects.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit potent antioxidant activities. Antioxidants are crucial in mitigating oxidative stress-related diseases.
- Study Findings : A study showed that derivatives of thiazole compounds exhibited significant free radical scavenging activity, which is essential for preventing cellular damage .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties.
- Case Study : In vitro tests demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies.
- Research Overview : A study reported that thiazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights the compound's ability to target cancer cell proliferation effectively .
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise.
- Findings : It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .
Comparative Biological Activity Table
| Activity Type | Compound | IC50/MIC (µg/mL) |
|---|---|---|
| Antioxidant | Thiazole Derivative | 25 |
| Antimicrobial | N-[(2Z)-...acetamide | 30 (E. coli) |
| 20 (S. aureus) | ||
| Anticancer | Thiazole Derivative | 15 |
| Enzyme Inhibition | N-[(2Z)-...acetamide | IC50 = 10 |
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretches at ~1130–1300 cm⁻¹, amide C=O at ~1667 cm⁻¹) .
- ¹H/¹³C NMR : Resolves proton environments (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and carbon backbone .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+1]⁺ at m/z 430.2) and fragmentation patterns .
- Elemental Analysis : Validates C/H/N/S ratios (e.g., C: 53.1%, H: 3.52%, N: 9.79%) .
How can synthesis yield and scalability be optimized?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary parameters (e.g., reaction time, temperature, solvent ratios) to identify optimal conditions .
- Flow Chemistry : Enhances reproducibility and scalability by controlling reaction dynamics (e.g., continuous-flow oxidation steps) .
- Purification : Use recrystallization (ethanol) or column chromatography to improve purity without yield loss .
What strategies elucidate the compound’s 3D structure and stereochemistry?
Q. Advanced
- X-ray Crystallography : Grow single crystals (e.g., using slow evaporation in ethanol) to determine bond lengths, angles, and Z-configuration of the tetrahydrothieno-thiazole core .
- Comparative NMR Analysis : Compare experimental NOESY/ROESY data with computational models to confirm stereochemical assignments .
How should hypoglycemic or antioxidant activity be evaluated experimentally?
Q. Advanced
- In Vitro Assays :
- Hypoglycemic : Measure glucose uptake in adipocyte cell lines or inhibition of α-glucosidase .
- Antioxidant : Use DPPH radical scavenging or FRAP assays to quantify redox activity .
- In Vivo Models : Administer the compound to diabetic rodents (e.g., Wistar rats) and monitor blood glucose levels over 14 days .
- Target Interaction Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to assess binding to PPAR-γ or other receptors .
How can conflicting bioactivity data across studies be resolved?
Q. Advanced
- Orthogonal Assays : Validate results using multiple methods (e.g., combine enzymatic inhibition assays with cellular uptake studies) .
- Structural Analog Analysis : Compare bioactivity of derivatives (e.g., substituents on the methoxyphenyl group) to identify critical pharmacophores .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true activity .
What are best practices for assessing stability under experimental conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) for 48 hours, then analyze degradation products via HPLC .
- Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C, and monitor purity monthly using UPLC-MS .
How to conduct SAR studies to identify key functional groups?
Q. Advanced
- Synthetic Modifications : Replace the methoxyphenyl group with halogens or electron-withdrawing groups and test hypoglycemic activity .
- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamides or urea derivatives to evaluate potency changes .
- In Silico Docking : Prioritize analogs by predicting binding affinity to target proteins (e.g., PPAR-γ) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
